molecular formula C12H8ClN3 B14884689 2-Methyl-6-(3-chlorophenyl)pyrimidine-4-carbonitrile

2-Methyl-6-(3-chlorophenyl)pyrimidine-4-carbonitrile

Cat. No.: B14884689
M. Wt: 229.66 g/mol
InChI Key: GNYHYUVLHDKYMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-chlorophenyl)-2-methylpyrimidine-4-carbonitrile is a heterocyclic organic compound that features a pyrimidine ring substituted with a 3-chlorophenyl group, a methyl group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-chlorophenyl)-2-methylpyrimidine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form the intermediate 3-chlorophenylacrylonitrile. This intermediate is then subjected to cyclization with guanidine to yield the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

6-(3-chlorophenyl)-2-methylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyano group or other substituents.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 6-(3-chlorophenyl)-2-methylpyrimidine-4-carbonitrile exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-bromophenyl)-2-methylpyrimidine-4-carbonitrile
  • 6-(3-fluorophenyl)-2-methylpyrimidine-4-carbonitrile
  • 6-(3-methylphenyl)-2-methylpyrimidine-4-carbonitrile

Uniqueness

6-(3-chlorophenyl)-2-methylpyrimidine-4-carbonitrile is unique due to the presence of the 3-chlorophenyl group, which imparts specific electronic and steric properties

Properties

Molecular Formula

C12H8ClN3

Molecular Weight

229.66 g/mol

IUPAC Name

6-(3-chlorophenyl)-2-methylpyrimidine-4-carbonitrile

InChI

InChI=1S/C12H8ClN3/c1-8-15-11(7-14)6-12(16-8)9-3-2-4-10(13)5-9/h2-6H,1H3

InChI Key

GNYHYUVLHDKYMC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)C2=CC(=CC=C2)Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.